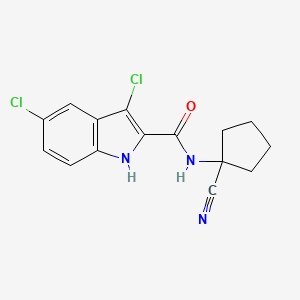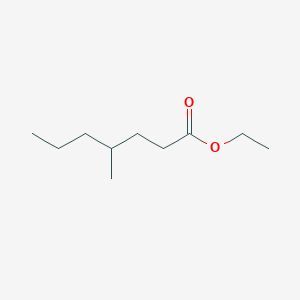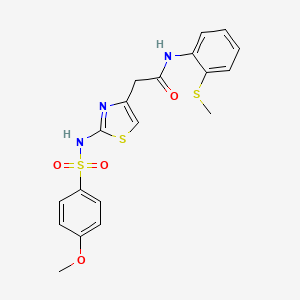
3-(Piperidin-2-yl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperidin-2-yl)benzamide hydrochloride is a chemical compound with the CAS Number: 2548993-95-7 . It has a molecular weight of 240.73 . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for 3-(Piperidin-2-yl)benzamide hydrochloride is1S/C12H16N2O.ClH/c13-12(15)10-5-3-4-9(8-10)11-6-1-2-7-14-11;/h3-5,8,11,14H,1-2,6-7H2,(H2,13,15);1H . This indicates the molecular structure of the compound. Chemical Reactions Analysis
Piperidine derivatives are synthesized through various reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .科学的研究の応用
Gastrointestinal Motility Enhancement
Research has highlighted the utility of piperidinyl benzamide derivatives, such as cisapride, in enhancing gastrointestinal motility. These compounds facilitate or restore motility throughout the gastrointestinal tract without central depressant or antidopaminergic effects, suggesting a potential application area for 3-(Piperidin-2-yl)benzamide hydrochloride in similar contexts (McCallum, Prakash, Campoli-Richards, & Goa, 2012); (Wiseman & Faulds, 2012).
DNA Interaction and Drug Design
Compounds with piperidine and benzamide structures have been studied for their ability to interact with DNA and serve as a basis for drug design. For instance, Hoechst 33258, a bis-benzimidazole with a piperazine derivative, strongly binds to the minor groove of DNA, indicating potential research applications of 3-(Piperidin-2-yl)benzamide hydrochloride in the design of DNA-targeting agents (Issar & Kakkar, 2013).
Insecticidal Activities
Research on Piper spp. reveals the insecticidal activities of piperamides, suggesting that derivatives of piperidine, such as 3-(Piperidin-2-yl)benzamide hydrochloride, could have potential applications in the development of new insecticidal agents or biopesticides (Scott, Jensen, Philogène, & Arnason, 2007).
Antipsychotic and Mood Disorders Treatment
Studies on lurasidone, a benzisothiazole antipsychotic with a piperazine derivative, demonstrate its efficacy in treating psychotic and mood disorders, highlighting another potential research application for 3-(Piperidin-2-yl)benzamide hydrochloride in the field of neuropsychiatric drug development (Pompili et al., 2018).
Supramolecular Chemistry
The utility of benzene-1,3,5-tricarboxamide derivatives in supramolecular chemistry, due to their ability to self-assemble into one-dimensional structures, suggests a potential for 3-(Piperidin-2-yl)benzamide hydrochloride in similar applications, offering a versatile platform for nanotechnology and polymer processing (Cantekin, de Greef, & Palmans, 2012).
将来の方向性
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a lot of potential for future research and development in this field.
作用機序
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
特性
IUPAC Name |
3-piperidin-2-ylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-12(15)10-5-3-4-9(8-10)11-6-1-2-7-14-11;/h3-5,8,11,14H,1-2,6-7H2,(H2,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJJTIFKCSHSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[2,4-Dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]butanoic acid](/img/structure/B2769859.png)

![3-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2769863.png)
![ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2769867.png)




![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2769877.png)


![7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)